Simazine-d10

Description

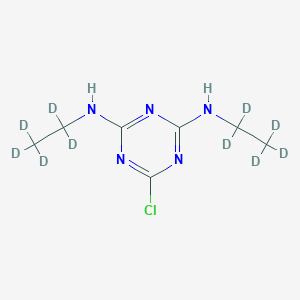

Structure

3D Structure

Propriétés

IUPAC Name |

6-chloro-2-N,4-N-bis(1,1,2,2,2-pentadeuterioethyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClN5/c1-3-9-6-11-5(8)12-7(13-6)10-4-2/h3-4H2,1-2H3,(H2,9,10,11,12,13)/i1D3,2D3,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCWYMIRDDJXKW-MWUKXHIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)Cl)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)Cl)NC([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583581 | |

| Record name | Simazine-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220621-39-6 | |

| Record name | Simazine-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 220621-39-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Simazine-d10: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the properties, analytical applications, and biological interactions of Simazine-d10.

This technical document provides a comprehensive overview of this compound, a deuterated isotopologue of the triazine herbicide Simazine. It is primarily intended for use as an internal standard in analytical methodologies for the quantification of simazine in various environmental and biological matrices. This guide details its chemical and physical properties, provides in-depth experimental protocols for its use, and explores the known biological signaling pathways affected by its non-deuterated counterpart, simazine.

Core Compound Specifications

This compound is a stable, isotopically labeled form of simazine, where ten hydrogen atoms have been replaced with deuterium. This substitution results in a distinct mass-to-charge ratio, making it an ideal internal standard for mass spectrometry-based analytical techniques. Its physical and chemical properties are summarized below.

| Property | Value | References |

| CAS Number | 220621-39-6 | [1][2][3] |

| Molecular Formula | C₇H₂D₁₀ClN₅ | [1] |

| Molecular Weight | 211.72 g/mol | [2] |

| Synonyms | 2,4-Bis(pentadeuteroethylamino)-6-chloro-1,3,5-triazine, Simazine (diethyl-d10) | [2][3] |

| Purity | ≥98% Chemical Purity, 99 atom % D | [4] |

| Appearance | Off-white crystalline solid | [5] |

| Solubility | Sparingly soluble in water. Slightly soluble in DMF and DMSO. | [1][5] |

Analytical Applications and Experimental Protocols

This compound is crucial for accurate and precise quantification of simazine residues in environmental monitoring and food safety analysis. Its use in isotope dilution mass spectrometry (IDMS) effectively mitigates matrix effects and variations in instrument response.

Quantification of Simazine in Water and Soil Samples using LC-MS/MS

The following protocol is a synthesized methodology based on established analytical practices for the detection of simazine in environmental samples.

1. Sample Preparation and Extraction

Solid Phase Extraction (SPE) is a common technique for the pre-concentration and purification of simazine from water samples. For soil samples, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method is often employed.

SPE Protocol for Water Samples:

| Step | Procedure |

| Cartridge Conditioning | Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of HPLC-grade water. |

| Sample Loading | Acidify the water sample (e.g., 500 mL) to approximately pH 2 with a suitable acid. Pass the sample through the conditioned C18 cartridge at a flow rate of about 5 mL/min. |

| Washing | Wash the cartridge with 5 mL of HPLC-grade water to remove interfering substances. |

| Drying | Dry the cartridge under a stream of nitrogen for approximately 10 minutes. |

| Elution | Elute the trapped analytes with 5 mL of methanol or acetonitrile. |

| Internal Standard Spiking | Spike the eluted sample with a known concentration of this compound. |

| Reconstitution | Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase. |

2. LC-MS/MS Instrumentation and Conditions

| Parameter | Typical Conditions |

| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |

| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid |

| Gradient Elution | A typical gradient starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B over the run time to elute the analytes. |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 20 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Mass Spectrometer | Triple Quadrupole (QqQ) |

| MRM Transitions | Simazine: Precursor Ion (m/z) → Product Ion (m/z) (Collision Energy) This compound: Precursor Ion (m/z) → Product Ion (m/z) (Collision Energy) |

3. Data Analysis and Quantification

Quantification is achieved by constructing a calibration curve using the peak area ratios of simazine to this compound at various concentrations.

Analytical Workflow Diagram

Caption: Analytical workflow for simazine quantification.

Biological Activity and Signaling Pathways

While this compound is primarily used as an analytical standard, its biological effects are considered identical to those of unlabeled simazine. Simazine is a known endocrine disruptor and exerts its toxicity through various mechanisms.[6]

Endocrine Disruption and Interference with Relaxin Signaling

Simazine has been shown to interfere with the relaxin signaling pathway, which plays a crucial role in reproductive health.[7] It acts by downregulating the expression of the relaxin family peptide receptor 1 (RXFP1).[7][8] This disruption leads to a cascade of downstream effects, including reduced production of nitric oxide (NO) and alterations in the expression of genes critical for steroidogenesis and apoptosis.[8]

Caption: Simazine's disruption of the relaxin signaling pathway.

Other Reported Biological Effects

-

Photosynthesis Inhibition: The primary mode of action of simazine as a herbicide is the inhibition of photosynthesis at photosystem II.[5][9]

-

Immunotoxicity: Studies have indicated that oral exposure to simazine can induce immunotoxicity and apoptosis in spleen cells of mice.[1]

-

Neurotoxicity: Simazine has been shown to impact the dopaminergic system and may be involved in the degeneration of dopaminergic neurons.[10]

-

Carcinogenicity: There is suggestive evidence of simazine's carcinogenicity, with studies showing an increase in mammary gland tumors in female rats.[9] The U.S. EPA has also noted potential interactions of simazine with estrogen and androgen pathways.[11]

Quantitative Toxicological Data

The following table summarizes key toxicological data for simazine from various studies.

| Endpoint | Species | Value | Reference |

| Oral LD50 | Rat | >5000 mg/kg | [9] |

| Oral LD50 | Mouse | >5000 mg/kg | [9] |

| Dermal LD50 | Rabbit | >8 g/kg | [9] |

| Inhalation LC50 (4 hours) | Rabbit | >4.28 mg-hr/liter | [9] |

| No-Observed-Adverse-Effect Level (NOAEL) | Rat (24-month study) | 0.5 mg/kg/day | [9] |

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of simazine in various matrices. Its use as an internal standard in isotope dilution mass spectrometry provides high-quality data essential for regulatory monitoring, environmental assessment, and food safety applications. Understanding the biological effects and signaling pathways disrupted by simazine is critical for assessing its potential risks to human and environmental health. This technical guide provides a foundational resource for researchers and professionals working with this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound PESTANAL®, analytical standard | 220621-39-6 [sigmaaldrich.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. This compound (diethyl-d10) | LGC Standards [lgcstandards.com]

- 5. Simazine - Wikipedia [en.wikipedia.org]

- 6. Simazine, a triazine herbicide, disrupts swine granulosa cell functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. oehha.ca.gov [oehha.ca.gov]

- 10. researchgate.net [researchgate.net]

- 11. beyondpesticides.org [beyondpesticides.org]

Simazine-d10: A Technical Guide to Purity and Isotopic Enrichment Assessment

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies for assessing the chemical purity and isotopic enrichment of Simazine-d10, a crucial internal standard for the quantitative analysis of the herbicide Simazine. This document outlines detailed experimental protocols, presents key data in a structured format, and includes workflow visualizations to support researchers in ensuring the quality and reliability of their analytical standards.

Quantitative Data Summary

The quality of an analytical standard is paramount for accurate and reproducible results. The following tables summarize the key specifications for this compound, including its chemical properties, and typical purity and isotopic enrichment data.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Name | 6-chloro-N2,N4-di(ethyl-d5)-1,3,5-triazine-2,4-diamine |

| Synonyms | 2,4-Bis(pentadeuteroethylamino)-6-chloro-1,3,5-triazine |

| Molecular Formula | C₇H₂D₁₀ClN₅ |

| Molecular Weight | 211.72 g/mol |

| CAS Number | 220621-39-6 |

| Appearance | White to off-white solid |

| Solubility | Slightly soluble in DMSO and Methanol |

Table 2: Purity and Isotopic Enrichment Specifications

| Parameter | Specification | Source |

| Chemical Purity (HPLC) | >95% | --INVALID-LINK-- |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₁₀) | --INVALID-LINK-- |

| Isotopic Enrichment (d₁₀) | 90.57% (example batch) | Certificate of Analysis |

| Isotopic Distribution (d₀-d₉) | d₀=0.10%, d₁=0.46%, d₂=0.59%, d₃=0.51%, d₉=7.71% (example batch) | Certificate of Analysis |

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate determination of chemical purity and isotopic enrichment. The following sections provide methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and High-Resolution Mass Spectrometry (HRMS).

Chemical Purity Determination by HPLC

Objective: To determine the chemical purity of this compound by separating it from any non-deuterated Simazine and other potential impurities.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Materials:

-

This compound analytical standard

-

HPLC grade acetonitrile

-

HPLC grade water

-

Formic acid

Procedure:

-

Standard Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol) to prepare a stock solution. Further dilute to a working concentration (e.g., 10 µg/mL) with the mobile phase.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector Wavelength: 220 nm.

-

-

Analysis: Inject the prepared standard solution into the HPLC system and record the chromatogram.

-

Data Analysis: Calculate the purity by dividing the peak area of this compound by the total peak area of all components in the chromatogram and multiplying by 100.

Chemical Purity and Isotopic Enrichment by GC-MS

Objective: To confirm the chemical purity and assess the isotopic distribution of this compound.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

Materials:

-

This compound analytical standard

-

GC grade solvent (e.g., ethyl acetate)

Procedure:

-

Standard Preparation: Prepare a dilute solution of this compound in a volatile solvent suitable for GC analysis.

-

GC-MS Conditions:

-

GC Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 100°C, ramp to 280°C.

-

MS Ionization Mode: Electron Ionization (EI).

-

MS Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 50-300.

-

-

Analysis: Inject the prepared solution into the GC-MS system.

-

Data Analysis:

-

Purity: Assess the chemical purity from the total ion chromatogram (TIC) by comparing the peak area of this compound to the total area of all peaks.

-

Isotopic Enrichment: Analyze the mass spectrum of the this compound peak to determine the relative abundance of the molecular ions corresponding to different deuteration levels (d₀ to d₁₀).

-

Absolute Purity Determination by Quantitative NMR (qNMR)

Objective: To determine the absolute purity of this compound using an internal standard with a known purity.[1][2][3][4][5]

Instrumentation:

-

High-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

Materials:

-

This compound analytical standard

-

High-purity internal standard (e.g., maleic acid, dimethyl sulfone)

-

Deuterated solvent (e.g., DMSO-d₆)

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the internal standard into an NMR tube. Add a precise volume of deuterated solvent.[1][3]

-

NMR Acquisition:

-

Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

-

Use a 90° pulse angle.

-

Ensure a high signal-to-noise ratio.[4]

-

-

Data Processing:

-

Carefully phase and baseline correct the spectrum.

-

Integrate a well-resolved signal for this compound (residual protons) and a signal from the internal standard.

-

-

Purity Calculation: Calculate the absolute purity of this compound using the following formula:[4]

Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (W_IS / W_sample) * P_IS

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

W = Weight

-

P = Purity of the internal standard

-

sample = this compound

-

IS = Internal Standard

-

Isotopic Enrichment Determination by High-Resolution Mass Spectrometry (HRMS)

Objective: To accurately determine the isotopic enrichment of this compound.[6]

Instrumentation:

-

Liquid Chromatograph (LC) coupled to a High-Resolution Mass Spectrometer (HRMS) (e.g., Orbitrap, TOF).[6]

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent.

-

HRMS Analysis:

-

Infuse the sample directly or inject it into the LC-HRMS system.

-

Acquire full-scan mass spectra in positive ion mode with high resolution and mass accuracy.

-

-

Data Analysis:

-

Extract the ion chromatograms for the molecular ions of all expected isotopic forms of Simazine (d₀ to d₁₀).

-

Calculate the area of each peak.

-

The isotopic enrichment for a specific deuterated form (e.g., d₁₀) is calculated as the peak area of that form divided by the sum of the peak areas of all isotopic forms, multiplied by 100.[6]

-

Visualizations

The following diagrams illustrate the analytical workflows for assessing the quality of this compound.

Caption: Quality control workflow for this compound analytical standard.

Caption: General workflow for chemical purity analysis by chromatography.

References

- 1. pubsapp.acs.org [pubsapp.acs.org]

- 2. emerypharma.com [emerypharma.com]

- 3. qNMR: top tips for optimised sample prep [manufacturingchemist.com]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary applications of Simazine-d10, a deuterated analog of the triazine herbicide Simazine. With a focus on its utility in quantitative analysis and its emerging role in toxicological research, this document provides a comprehensive overview for professionals in environmental science, analytical chemistry, and drug development.

Quantitative Analysis: The Gold Standard Internal Standard

The predominant research application of this compound is as an internal standard for the accurate quantification of Simazine in complex matrices. Its structural similarity and identical chromatographic behavior to the parent compound, combined with a distinct mass difference, make it an ideal tool for correcting for matrix effects and variations in sample preparation and instrument response in mass spectrometry-based methods.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 220621-39-6 |

| Molecular Formula | C₇H₂D₁₀ClN₅ |

| Molecular Weight | 211.72 g/mol |

| Isotopic Enrichment | ≥99 atom % D |

| Purity | >95% (HPLC) or ≥98% (Chemical Purity) |

| Stability | Stable under recommended storage conditions; re-analysis recommended after three years. |

Experimental Protocol: Quantification of Simazine in Water Samples using LC-MS/MS

This protocol outlines a typical workflow for the analysis of Simazine in water samples using this compound as an internal standard.

1. Sample Preparation (QuEChERS Method)

-

Objective: To extract Simazine from the water matrix and remove interfering substances.

-

Procedure:

-

To a 15 mL centrifuge tube, add 10 mL of the water sample.

-

Spike the sample with a known concentration of this compound internal standard solution (e.g., to a final concentration of 5 ng/mL).

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 x g for 5 minutes.

-

Transfer the upper acetonitrile layer to a clean tube containing dispersive solid-phase extraction (d-SPE) sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

-

Vortex for 30 seconds and centrifuge.

-

The supernatant is ready for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Simazine | 202.1 | 132.1 | [User-optimized] |

| 202.1 | 96.1 | [User-optimized] | |

| This compound | 212.1 | 105.0 | [User-optimized] |

| 212.1 | 76.2 | [User-optimized] |

Workflow for Quantitative Analysis using this compound

Caption: A typical workflow for the quantification of Simazine in environmental samples using this compound as an internal standard.

Environmental Fate and Transport Studies

While the primary application of this compound is as an internal standard, its use can be extended to environmental fate and transport studies. By spiking environmental matrices (soil, water, sediment) with this compound, researchers can track its movement, degradation, and partitioning between different environmental compartments. The distinct mass of this compound allows for its unambiguous detection and differentiation from native Simazine present in the environment.

Metabolism and Toxicological Research

Emerging research has begun to explore the toxicological effects of Simazine, and in this context, this compound serves as an indispensable tool for accurate dose-response assessment.

Signaling Pathway Disruption: The Relaxin Pathway

Recent studies have indicated that Simazine may act as an endocrine disruptor by interfering with the relaxin signaling pathway .[1][2][3] This pathway is crucial for various physiological processes, including reproduction and development. Simazine has been shown to downregulate the expression of the relaxin family peptide receptor 1 (RXFP1).[1][2][3] This inhibition can lead to a cascade of downstream effects, including the reduced production of nitric oxide (NO), a key signaling molecule.[1][2][3]

Proposed Mechanism of Simazine's Effect on the Relaxin Signaling Pathway

Caption: Simazine is proposed to disrupt the relaxin signaling pathway by inhibiting the expression of the RXFP1 receptor, leading to reduced nitric oxide production.

The use of this compound in such toxicological studies is critical for accurately quantifying the exposure levels in in vitro and in vivo models, thereby strengthening the correlation between the observed biological effects and the specific concentration of Simazine.

Conclusion

This compound is a powerful and versatile tool for researchers in various scientific disciplines. Its primary and most established application is as an internal standard in quantitative analytical methods, ensuring data accuracy and reliability. Furthermore, its potential use in environmental fate studies and its crucial role in elucidating the mechanisms of Simazine toxicity, such as the disruption of the relaxin signaling pathway, highlight its growing importance in environmental and health sciences. This guide provides a foundational understanding of the core applications of this compound, empowering researchers to leverage this valuable tool in their scientific endeavors.

References

- 1. Disturbed Relaxin Signaling Pathway and Testicular Dysfunction in Mouse Offspring upon Maternal Exposure to Simazine | PLOS One [journals.plos.org]

- 2. Disturbed relaxin signaling pathway and testicular dysfunction in mouse offspring upon maternal exposure to simazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Role of Simazine-d10 as a Deuterated Internal Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Simazine-d10 as a deuterated internal standard in the quantitative analysis of simazine. The use of stable isotope-labeled internal standards is a critical component of robust analytical method development, particularly in complex matrices encountered in environmental monitoring, food safety, and clinical research. This document details the principles behind isotope dilution mass spectrometry, provides key quantitative data, outlines detailed experimental protocols, and visualizes essential workflows and chemical processes.

Introduction to Deuterated Internal Standards

In quantitative analytical chemistry, particularly in chromatographic and mass spectrometric techniques, an internal standard is a compound added in a constant amount to samples, calibration standards, and blanks. It is used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.[1]

An ideal internal standard should be chemically and physically similar to the analyte but distinguishable by the analytical instrument.[2] Stable isotope-labeled (SIL) compounds, such as deuterated analogues, are considered the gold standard for internal standards in mass spectrometry-based assays.[3] Deuterated internal standards are chemically identical to the analyte of interest, with one or more hydrogen atoms replaced by deuterium.[3] This substitution results in a compound with a higher mass, allowing it to be distinguished from the native analyte by a mass spectrometer, while exhibiting nearly identical chromatographic retention times and ionization efficiencies.[2]

This compound is the deuterated form of simazine, a widely used triazine herbicide.[4] Its application as an internal standard in analytical methods for simazine detection significantly improves the accuracy, precision, and reliability of quantitative results by mitigating matrix effects and instrumental variability.[2][3]

Physicochemical Properties

A fundamental understanding of the physicochemical properties of both the analyte and the internal standard is crucial for method development.

| Property | Simazine | This compound |

| Chemical Formula | C₇H₁₂ClN₅ | C₇H₂D₁₀ClN₅ |

| Molecular Weight | 201.66 g/mol [5] | 211.72 g/mol [6] |

| CAS Number | 122-34-9[5] | 220621-39-6[6] |

| Appearance | White crystalline solid | Not specified, typically solid |

| Melting Point | 225-227 °C | Not specified |

| Synonyms | 2,4-Bis(ethylamino)-6-chloro-1,3,5-triazine[6] | 2,4-Bis(pentadeuteroethylamino)-6-chloro-1,3,5-triazine[6] |

Analytical Methodologies and Quantitative Data

This compound is predominantly used in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) for the quantitative analysis of simazine in various matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the detection of trace levels of herbicides in complex samples. The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of the analyte and its internal standard.

Table 1: Representative LC-MS/MS Parameters for Simazine and this compound

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (CE) (eV) |

| Simazine | 202.1 | 132.1 | - |

| Simazine | 202.1 | 124.3 | - |

| This compound | 212.1 | 105.0 | 32 |

| This compound | 212.1 | 76.2 | 28 |

Data compiled from multiple sources. Specific values may vary depending on the instrument and experimental conditions.[7][8]

Table 2: Performance Characteristics of LC-MS/MS Methods Using this compound

| Matrix | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| Drinking Water | 1 ng/mL | Similar to Atrazine (83-85%) | [1] |

| Groundwater | 20 ng/L | - | [9] |

| Soil | 0.08 µg/kg | 92.9 - 99.2 | [10] |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of semi-volatile compounds like simazine. This compound is also employed as an internal standard in GC-MS methods, such as the U.S. EPA Method 523.[11]

Table 3: Key GC-MS Parameters for Simazine Analysis

| Parameter | Value/Description | Reference |

| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness | [12] |

| Injector Temperature | 280 °C | [12] |

| Temperature Program | 50 °C (1 min) to 270 °C at an appropriate ramp rate | [12] |

| Ionization Mode | Electron Ionization (EI) | [6] |

| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) | [11] |

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

Solid-phase extraction is a common technique for the pre-concentration and purification of analytes from aqueous samples.

Protocol for SPE using C18 cartridges:

-

Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.[1]

-

Sample Loading: Pass a 250 mL water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.[11]

-

Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.[1]

-

Analyte Elution: Elute the retained simazine and this compound with two 3 mL aliquots of acetone or another suitable organic solvent.[1]

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent mixture (e.g., 60:40 water/acetonitrile) for analysis.[1]

Preparation of Standards and Samples

-

Stock Solutions: Prepare individual stock solutions of simazine and this compound in methanol at a concentration of, for example, 100 µg/mL.[9]

-

Working Standards: Prepare a series of working calibration standards by serially diluting the simazine stock solution.

-

Internal Standard Spiking: Spike all samples, calibration standards, and blanks with a constant concentration of the this compound internal standard solution.

Visualizations

Workflow for Simazine Analysis using this compound Internal Standard

Caption: General workflow for the quantitative analysis of simazine using this compound.

Conceptual Diagram of Isotope Dilution Mass Spectrometry

Caption: Principle of isotope dilution mass spectrometry for accurate quantification.

Fragmentation Pathway of Simazine in Mass Spectrometry

Caption: Simplified fragmentation pathway of the simazine molecule.

Conclusion

This compound serves as an indispensable tool for the accurate and precise quantification of simazine in a variety of complex matrices. Its use in isotope dilution mass spectrometry, coupled with robust sample preparation techniques like solid-phase extraction, allows researchers to overcome challenges associated with matrix effects and instrumental drift. The detailed protocols and data presented in this guide provide a solid foundation for the development and validation of analytical methods for simazine, ensuring high-quality data for environmental monitoring, food safety assessment, and other research applications.

References

- 1. aga-analytical.com.pl [aga-analytical.com.pl]

- 2. lcms.cz [lcms.cz]

- 3. Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Simazine | C7H12ClN5 | CID 5216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

- 8. sciex.com [sciex.com]

- 9. Rapid SPE – LC MS/MS analysis for atrazine, its by-products, simazine and S metolachlor in groundwater samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. ssi.shimadzu.com [ssi.shimadzu.com]

- 12. shimadzu.com [shimadzu.com]

The Environmental Fate and Degradation of Simazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simazine (6-chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine) is a widely used s-triazine herbicide for the pre-emergent control of broadleaf and annual grassy weeds in various agricultural and non-crop settings.[1] Its extensive use has prompted significant research into its environmental persistence, mobility, and ultimate fate. This technical guide provides a comprehensive overview of the environmental degradation of simazine, detailing its transformation pathways in soil and water, summarizing key quantitative data, and outlining experimental protocols for its study.

Physicochemical Properties and Environmental Mobility

Simazine is characterized as a compound with low water solubility and a low potential for volatilization under normal climatic conditions.[1][2] It exhibits moderate persistence in the environment, with its mobility being significantly influenced by soil composition.[3] While it has a low tendency to adsorb to organic matter, it can bind to clay particles, which influences its potential for leaching into groundwater.[3] The presence of organic matter in soils can contribute to simazine retention but may also delay its degradation.[1]

Data Presentation: Quantitative Environmental Fate Parameters

The environmental behavior of simazine can be quantified by several key parameters that dictate its persistence and mobility. The following table summarizes these values from various studies.

| Parameter | Value | Environmental Compartment | Conditions | Reference(s) |

| Half-life (DT50) | 46 - 174 days | Soil | Normal climatic conditions | [2] |

| 28 - 149 days | Soil | [4] | ||

| ~60 days (average) | Soil (field) | [4] | ||

| ~44 days | Soil (field) | [5] | ||

| 30 days (average) | Ponds | Dependent on algae and weed infestation | [4] | |

| >200 days | Water | pH 7 and 9 | [6] | |

| 70 days | Water | pH 5 | [6] | |

| Soil Sorption Coefficient (Koc) | 130 mL/g | Soil | [7] |

Degradation Pathways

The degradation of simazine in the environment is a complex process involving both abiotic and biotic mechanisms. Microbial degradation is considered the primary route of dissipation, although photolysis also plays a role.[1] Hydrolysis is generally not a significant contributor to its breakdown under typical environmental pH.[1]

Abiotic Degradation

Photodegradation: Simazine is susceptible to photodegradation, especially in aqueous solutions and on soil surfaces when exposed to UV radiation.[1][8] This process can lead to the formation of several degradation products through two main pathways: ring dechlorination with subsequent hydroxyl substitution and oxidation of the ethyl side chains.[9][10]

Hydrolysis: Chemical hydrolysis of simazine is generally slow, particularly in neutral to alkaline conditions.[6] However, it can be more significant in acidic environments (low pH).[4][6] The primary hydrolysis product is 2-hydroxy-4,6-bis(ethylamino)-s-triazine.[10][11]

Biotic Degradation

Microbial activity is the most significant factor in the environmental degradation of simazine.[1] A variety of bacteria and fungi have been identified that can utilize simazine as a source of carbon and nitrogen.[1][12] The primary microbial degradation pathway involves a series of enzymatic reactions, including N-dealkylation and eventual cleavage of the triazine ring.[13][14]

The key steps in the microbial degradation of simazine are:

-

N-dealkylation: The sequential removal of the ethyl groups from the side chains, leading to the formation of deethyl simazine and subsequently diamino chlorotriazine.[2][7]

-

Hydroxylation: The replacement of the chlorine atom with a hydroxyl group to form hydroxysimazine.[11]

-

Ring Cleavage: Following the initial transformations, the triazine ring is cleaved, ultimately leading to the formation of cyanuric acid, which can be further mineralized to ammonia and carbon dioxide.[8][14]

In higher organisms, the metabolism of simazine proceeds via cytochrome P-450-mediated oxidation and glutathione conjugation.[1]

Experimental Protocols

The study of simazine's environmental fate and degradation typically involves a combination of laboratory and field experiments. The following outlines a generalized protocol for a soil degradation study, based on principles from the OECD 307 guideline.[15][16]

Objective

To determine the rate of aerobic and anaerobic transformation of simazine in soil and to identify its major transformation products.

Materials and Methods

-

Test System:

-

Soil: A representative agricultural soil is selected and characterized for its physicochemical properties (pH, organic carbon content, texture, etc.).[16] The soil is typically sieved to remove large particles.[16]

-

Test Substance: Radiolabeled (e.g., ¹⁴C) simazine is often used to facilitate tracking and mass balance calculations.

-

Incubation System: A closed system, such as a biometer flask, is used to trap volatile degradation products like ¹⁴CO₂.[15]

-

-

Experimental Setup:

-

Soil samples are treated with a known concentration of simazine.

-

The moisture content of the soil is adjusted to a specific level (e.g., 40-60% of maximum water holding capacity).

-

For aerobic studies, the flasks are continuously flushed with air. For anaerobic studies, an inert gas like nitrogen is used after an initial aerobic phase to establish reducing conditions.

-

The incubation is carried out at a constant temperature in the dark.[16]

-

Control samples (e.g., sterilized soil) are included to differentiate between biotic and abiotic degradation.

-

-

Sampling and Analysis:

-

Soil samples are collected at predetermined time intervals.

-

Extraction: Simazine and its metabolites are extracted from the soil using an appropriate solvent or combination of solvents (e.g., methanol, dichloromethane).[12]

-

Analysis: The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the parent compound and its transformation products.[3]

-

Bound Residues: The amount of non-extractable (bound) radioactivity is determined by combustion analysis of the extracted soil.

-

Volatile Products: The trapping solution (e.g., NaOH for CO₂) is analyzed for radioactivity.

-

-

Data Analysis:

-

The concentration of simazine and its metabolites over time is plotted.

-

Degradation kinetics are determined, and the half-life (DT₅₀) is calculated.

-

A mass balance is performed to account for the initial amount of applied radioactivity.

-

Conclusion

The environmental fate of simazine is governed by a combination of its physicochemical properties and its susceptibility to various degradation processes. While it exhibits moderate persistence, microbial degradation serves as the primary mechanism for its dissipation from soil and water. Understanding the rates and pathways of simazine degradation is crucial for assessing its potential environmental impact and for developing strategies to mitigate its residues in the environment. The experimental protocols outlined in this guide provide a framework for conducting robust studies to further elucidate the environmental behavior of this and other agrochemicals.

References

- 1. Chemistry and fate of simazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Background Information for Simazine - Interaction Profile for: Atrazine, Deethylatrazine, Diazinon, Nitrate, and Simazine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Procedures for analysis of atrazine and simazine in environmental matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. jfda-online.com [jfda-online.com]

- 7. Preferential dealkylation reactions of s-triazine herbicides in the unsaturated zone [pubs.usgs.gov]

- 8. Screening of Microorganisms for Biodegradation of Simazine Pollution (Obsolete Pesticide Azotop 50 WP) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 11. Simazine | C7H12ClN5 | CID 5216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Detection of Atrazine and Simazine in Ground Water of Delhi using High Performance Liquid Chromatography with Ultraviolet Detector [cwejournal.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Atrazine - Wikipedia [en.wikipedia.org]

- 15. Biodegradation of Volatile Chemicals in Soil: Separating Volatilization and Degradation in an Improved Test Setup (OECD 307) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. eppltd.com [eppltd.com]

Methodological & Application

Application Note: Quantitative Analysis of Simazine in Environmental Samples Using Simazine-d10 Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Simazine (6-chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine) is a widely used herbicide for controlling broadleaf weeds and annual grasses in various agricultural and non-agricultural settings. Due to its persistence in soil and potential to contaminate water sources, sensitive and accurate monitoring of simazine residues in environmental matrices is crucial. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for pesticide residue analysis due to its high selectivity and sensitivity.

The use of a stable isotope-labeled internal standard, such as Simazine-d10, is critical for achieving accurate and precise quantification by compensating for matrix effects and variations in sample preparation and instrument response.[1][2] This application note provides a detailed protocol for the analysis of simazine in water and soil samples using LC-MS/MS with this compound as an internal standard.

Experimental Protocols

Materials and Reagents

-

Standards: Simazine and this compound (C/D/N Isotopes, Inc.)

-

Solvents: LC-MS grade methanol, acetonitrile, and water.

-

Reagents: Formic acid, ammonium acetate, sodium chloride (NaCl), anhydrous magnesium sulfate (MgSO₄), and primary secondary amine (PSA) sorbent.

-

Sample Matrices: Reagent water and blank soil.

Standard Solution Preparation

-

Stock Solutions (1000 µg/L): Accurately weigh and dissolve 1 mg of simazine and this compound standards individually in 1000 mL of methanol. Store at -20°C in the dark.[3]

-

Working Solutions (100 µg/L): Prepare working solutions by diluting the stock solutions with methanol.[3]

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the simazine working solution into the blank matrix extract. A typical calibration range is 0.25 to 100 µg/L.[3][4] Spike each calibration level with a constant concentration of this compound internal standard (e.g., 5 or 10 µg/L).[1][4]

Sample Preparation

This method is suitable for drinking water or other clean water matrices.[4]

-

To a 1 mL water sample, add 20 mM ammonium acetate for pH adjustment and dechlorination.[4]

-

Spike the sample with the this compound internal standard solution to a final concentration of 5 ng/mL.[4]

-

Vortex the sample and transfer it to an autosampler vial for LC-MS/MS analysis.

This method utilizes a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction and cleanup.[1]

-

Weigh 10 g of the soil sample into a 50 mL polypropylene centrifuge tube.[1]

-

Spike the sample with this compound internal standard to a target concentration of 10 µg/kg.[1]

-

Add 10 mL of methanol and vortex for 5 minutes.[1]

-

Add 2 g of NaCl and 3 g of anhydrous MgSO₄ to the tube, shake for 5 minutes, and then centrifuge at 4000 rpm for 5 minutes.[1]

-

Transfer 1.5 mL of the upper methanol layer to a 2 mL centrifuge tube containing 50 mg of PSA and 150 mg of anhydrous MgSO₄ for dispersive solid-phase extraction (d-SPE) cleanup.[1]

-

Vortex for 1 minute and centrifuge at 10000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters. These may need to be optimized for the specific instrumentation used.

| Parameter | Condition 1 (for Soil)[3] | Condition 2 (for Water)[4] |

| Column | Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) | Thermo Scientific Hypersil GOLD (100 x 2.1 mm, 3 µm) |

| Mobile Phase A | Acetonitrile | 5 mM Ammonium Acetate in Water |

| Mobile Phase B | 0.2% Formic Acid in Water | Methanol |

| Flow Rate | 0.3 mL/min | 400 µL/min |

| Gradient | 0 min, 30% A; 1.5 min, 90% A; 3.1 min, 30% A; 5.0 min, 30% A | Time-based gradient |

| Column Temp. | 45°C | Not Specified |

| Injection Vol. | 5 µL | Not Specified |

| Parameter | Condition[4] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Sheath Gas | 30 arbitrary units |

| Auxiliary Gas | 10 arbitrary units |

| ESI Voltage | 3.5 kV |

| Ion Transfer Tube Temp. | 350°C |

| Collision Gas | 1.5 mTorr Argon |

| Scan Type | Multiple Reaction Monitoring (MRM) |

MRM Transitions

The following precursor and product ion transitions are monitored for simazine and its internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Tube Lens (V) |

| Simazine | 202 | 124 | 17 | 80 |

| This compound | 212 | 137 | 19 | 95 |

Table data sourced from Thermo Fisher Scientific Application Note 434.[4]

Data Presentation

The use of an isotope-labeled internal standard significantly improves method performance.

Method Validation Data

| Parameter | Soil Matrix[1] | Water Matrix[4] |

| Linearity (R²) | > 0.9999 | 0.9982 (for Atrazine, similar for Simazine) |

| LOD | 0.015 µg/kg | Not specified, calibration range starts at 0.25 µg/L |

| LOQ | 0.08 µg/kg | 0.25 µg/L (lowest calibration point) |

| Recovery | 92.9% - 99.2% | Not specified |

| Precision (RSD) | < 4.6% (intra- and inter-day) | Not specified |

Workflow and Pathway Diagrams

Caption: Experimental workflow for Simazine analysis.

Caption: Logic of using an internal standard.

References

Application Note: Quantification of Simazine in Water Samples using Isotope Dilution Mass Spectrometry with Simazine-d10

Abstract

This application note details a robust and sensitive method for the quantification of the herbicide simazine in various water matrices, including drinking and groundwater. The method utilizes solid-phase extraction (SPE) for sample preconcentration and cleanup, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection and quantification. The use of a stable isotope-labeled internal standard, Simazine-d10, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This method is suitable for researchers, environmental scientists, and water quality monitoring professionals.

Introduction

Simazine is a widely used triazine herbicide for the control of broadleaf weeds and annual grasses in agricultural and non-agricultural settings.[1] Its persistence in soil and potential to leach into ground and surface water has raised environmental and health concerns.[2] Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have established maximum contaminant levels (MCLs) for simazine in drinking water, necessitating sensitive and accurate analytical methods for its monitoring.[3]

Isotope dilution mass spectrometry is a powerful analytical technique that provides high accuracy and precision by using a stable isotope-labeled analog of the target analyte as an internal standard.[4][5] this compound, a deuterated form of simazine, serves as an ideal internal standard as it co-elutes with the native simazine and behaves similarly during extraction and ionization, but is distinguishable by its mass-to-charge ratio. This application note provides a detailed protocol for the quantification of simazine in water samples using this compound, including sample preparation, LC-MS/MS analysis, and data interpretation.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is based on established methods for the extraction of triazine herbicides from water samples.[6][7]

Materials:

-

Water sample (500 mL)

-

This compound internal standard solution (1 µg/mL in methanol)

-

Methanol (HPLC grade)

-

Deionized water (HPLC grade)

-

Nitrogen gas, high purity

-

Solid-phase extraction cartridges (e.g., Oasis HLB, 500 mg, 6 cc)

-

SPE manifold

-

Conical centrifuge tubes (15 mL)

Procedure:

-

Sample Fortification: To a 500 mL water sample, add a known amount of this compound internal standard solution to achieve a final concentration of 100 ng/L.

-

Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

-

Sample Loading: Load the fortified water sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

-

Cartridge Washing: After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any interfering substances.

-

Cartridge Drying: Dry the cartridge by passing nitrogen gas through it for 10 minutes.

-

Elution: Elute the retained simazine and this compound from the cartridge with two 5 mL aliquots of methanol into a conical centrifuge tube.

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase composition (e.g., 90:10 water:methanol with 0.1% formic acid). Vortex for 30 seconds to ensure complete dissolution.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following LC-MS/MS conditions are a starting point and may require optimization based on the specific instrumentation used.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Methanol with 0.1% formic acid

-

Gradient:

-

0-1 min: 10% B

-

1-8 min: 10-90% B

-

8-10 min: 90% B

-

10.1-12 min: 10% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Simazine | 202.1 | 132.1 | 20 |

| Simazine | 202.1 | 104.1 | 35 |

| This compound | 212.2 | 142.1 | 20 |

| This compound | 212.2 | 108.1 | 35 |

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Data Presentation

The following tables summarize the expected quantitative performance of this method.

Table 1: Method Detection Limit (MDL) and Limit of Quantification (LOQ)

| Parameter | Value (ng/L) |

| Method Detection Limit (MDL) | 0.5 |

| Limit of Quantification (LOQ) | 1.5 |

MDL and LOQ are estimated based on typical instrument performance and will vary depending on the specific LC-MS/MS system.

Table 2: Recovery and Precision Data

| Spiking Level (ng/L) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |

| 5 | 95.2 | 4.8 |

| 50 | 98.7 | 3.2 |

| 250 | 101.5 | 2.5 |

Recovery data is based on the analysis of fortified deionized water samples (n=6). Recovery of simazine has been reported in the range of 83-85% and 92% in different studies.[6][8]

Table 3: Linearity

| Calibration Range (ng/L) | Correlation Coefficient (r²) |

| 1.5 - 500 | > 0.998 |

Linearity is established by analyzing a series of calibration standards prepared in the initial mobile phase.

Mandatory Visualization

Caption: Experimental workflow for simazine quantification.

Conclusion

The described method provides a reliable and sensitive approach for the quantification of simazine in water samples. The use of solid-phase extraction allows for effective preconcentration of the analyte, while the application of isotope dilution with this compound in conjunction with LC-MS/MS analysis ensures high accuracy and minimizes matrix interference. This methodology is well-suited for routine monitoring of simazine in water to ensure compliance with regulatory limits and to support environmental research.

References

- 1. jfda-online.com [jfda-online.com]

- 2. Procedures for analysis of atrazine and simazine in environmental matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. Synthesis of Isotopically Labeled 13C3-Simazine and Development of a Simultaneous UPLC-MS/MS Method for the Analysis of Simazine in Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Solid-phase extraction of carbofuran, atrazine, simazine, alachlor, and cyanazine from shallow well water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aga-analytical.com.pl [aga-analytical.com.pl]

Application Notes and Protocols for Simazine Analysis using Internal Standards

Introduction

Simazine is a widely used triazine herbicide for controlling broadleaf and grassy weeds in various agricultural and non-crop settings.[1] Its persistence in soil and potential to contaminate water sources necessitates accurate and reliable analytical methods for its monitoring in environmental and food matrices.[1] The use of an internal standard (IS) in analytical procedures is crucial for improving the accuracy and precision of quantification by correcting for variations in sample preparation and instrumental response.[2]

This document provides detailed application notes and protocols for the sample preparation of various matrices for the analysis of simazine, incorporating the use of an internal standard. The methods described include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Matrix Solid-Phase Dispersion (MSPD), which are commonly employed techniques for the extraction and cleanup of simazine from complex samples.[1][3] These protocols are intended for researchers, scientists, and professionals in drug development and environmental analysis.

Internal Standards for Simazine Analysis

The ideal internal standard should be a compound that is chemically similar to the analyte but not naturally present in the sample. For simazine analysis, isotopically labeled analogs are the preferred choice as they exhibit nearly identical chemical and physical properties to the native analyte, ensuring they behave similarly during extraction, cleanup, and analysis. Commonly used internal standards for simazine analysis include:

Other non-isotopically labeled compounds such as toluene [7] and 1-bromonaphthalene have also been reported but may not provide the same level of accuracy as isotopically labeled standards. The selection of the internal standard will depend on the analytical technique and the availability of the standard.

Sample Preparation Protocols

Solid-Phase Extraction (SPE) for Water Samples

Solid-phase extraction is a widely used technique for the preconcentration and cleanup of simazine from water samples.[6][7][8] C18 bonded silica is a common sorbent for trapping simazine and related triazines.[6][7]

Experimental Protocol:

-

Sample Pre-treatment:

-

SPE Cartridge Conditioning:

-

Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.[9] Do not allow the cartridge to dry out.

-

-

Sample Loading:

-

Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

-

Washing:

-

Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

-

Dry the cartridge under vacuum for 10-15 minutes.

-

-

Elution:

-

Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase of the analytical system (e.g., acetonitrile/water).

-

The sample is now ready for analysis by HPLC-UV, HPLC-MS/MS, or GC-MS.

-

Workflow for SPE of Water Samples

Caption: Workflow for Solid-Phase Extraction of Simazine from Water Samples.

Liquid-Liquid Extraction (LLE) for Water and Soil Samples

Liquid-liquid extraction is a classic method for separating compounds based on their differential solubilities in two immiscible liquid phases.[7] Dichloromethane is a commonly used solvent for extracting simazine.[10][11]

Experimental Protocol:

-

Sample Preparation (Water):

-

Take a known volume of water sample (e.g., 500 mL).

-

Spike with the internal standard.

-

Adjust the pH if necessary.

-

-

Sample Preparation (Soil):

-

Weigh a known amount of soil sample (e.g., 10 g).

-

Add a known amount of water and the internal standard.

-

Mix thoroughly.

-

-

Extraction:

-

Transfer the sample to a separatory funnel.

-

Add a suitable extraction solvent (e.g., 50 mL of dichloromethane).[11]

-

Shake vigorously for 2-3 minutes, periodically venting the pressure.

-

Allow the layers to separate.

-

Collect the organic layer (bottom layer for dichloromethane).

-

Repeat the extraction process two more times with fresh solvent.

-

-

Drying and Concentration:

-

Combine the organic extracts.

-

Dry the combined extract by passing it through anhydrous sodium sulfate.[4]

-

Evaporate the solvent to a small volume (e.g., 1-2 mL) using a rotary evaporator.

-

Further concentrate to dryness under a gentle stream of nitrogen.

-

-

Reconstitution:

-

Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent for analysis.

-

Workflow for LLE of Water/Soil Samples

Caption: Workflow for Liquid-Liquid Extraction of Simazine.

Matrix Solid-Phase Dispersion (MSPD) for Sugarcane Samples

MSPD is a sample preparation technique that combines extraction and cleanup in a single step and is particularly useful for solid and semi-solid matrices.[12]

Experimental Protocol:

-

Sample Homogenization:

-

Homogenize a representative portion of the sugarcane sample (e.g., 2 g) using a food processor.[12]

-

-

Dispersion:

-

Column Packing and Elution:

-

Transfer the mixture into an empty SPE cartridge or column.

-

Elute the simazine and internal standard with a suitable solvent (e.g., 20 mL of dichloromethane).[12]

-

-

Concentration and Reconstitution:

Workflow for MSPD of Sugarcane Samples

Caption: Workflow for Matrix Solid-Phase Dispersion of Simazine from Sugarcane.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on simazine analysis using different sample preparation techniques and analytical methods.

Table 1: Recovery Data for Simazine

| Sample Matrix | Preparation Method | Analytical Method | Recovery (%) | Reference |

| Water | SPE (C18) | GC-MS | > 85 | [6] |

| Water | SPE (Carbonaceous) | HPLC-DAD | 90-105 | [7] |

| Groundwater | SPE | LC-MS/MS | 92-108 | [13] |

| Groundwater | LLE | HPLC-UV | 84.6 | [11] |

| Sugarcane | MSPD | HPLC-UV | 86.9 - 94.7 | [12] |

| Plant Tissue | SPE (Cation Exchange) | HPLC-UV | > 92 | [14] |

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Simazine

| Sample Matrix | Preparation Method | Analytical Method | LOD | LOQ | Reference |

| Water | SPE | GC-MS | 75 ppt | - | [6] |

| Water | SPE | HPLC-DAD | 8-12 µg/L | 27-41 µg/L | [7] |

| Groundwater | SPE | LC-MS/MS | - | 20 ng/L | [13][15] |

| Sugarcane | MSPD | HPLC-UV | 0.02 ppm | - | [12] |

| Thermal Water | - | RP-HPLC-DAD | 0.03-0.10 µg/mL | - | [16] |

Conclusion

The choice of sample preparation technique for simazine analysis depends on the sample matrix, the required sensitivity, and the available instrumentation. Solid-phase extraction is a robust and widely applicable method for water samples, offering good recovery and preconcentration. Liquid-liquid extraction remains a viable option, though it can be more labor-intensive and use larger volumes of organic solvents. Matrix solid-phase dispersion is an efficient technique for complex solid samples like sugarcane, simplifying the extraction and cleanup process.

The use of an appropriate internal standard, preferably an isotopically labeled analog of simazine, is highly recommended to ensure the accuracy and reliability of the analytical results. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists involved in the analysis of simazine in various matrices.

References

- 1. Procedures for analysis of atrazine and simazine in environmental matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lcms.cz [lcms.cz]

- 3. researchgate.net [researchgate.net]

- 4. ssi.shimadzu.com [ssi.shimadzu.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Determination of atrazine, deethylatrazine and simazine in water at parts-per-trillion levels using solid-phase extraction and gas chromatography/ion trap mass spectrometry [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 10. cdn.who.int [cdn.who.int]

- 11. Detection of Atrazine and Simazine in Ground Water of Delhi using High Performance Liquid Chromatography with Ultraviolet Detector [cwejournal.org]

- 12. jfda-online.com [jfda-online.com]

- 13. Rapid SPE – LC MS/MS analysis for atrazine, its by-products, simazine and S metolachlor in groundwater samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols for Simazine-d10 Solution Preparation and Storage Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simazine-d10 is the deuterated analog of Simazine, a widely used triazine herbicide. It serves as an essential internal standard for the accurate quantification of Simazine in various matrices by mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[1][2][3] The precise preparation and proper storage of this compound standard solutions are critical for generating reliable and reproducible analytical data. This document provides detailed protocols for the preparation of this compound solutions and guidance on their storage and stability based on available scientific literature and best practices for analytical standards.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for selecting appropriate solvents and handling procedures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₂D₁₀ClN₅ | [1][2] |

| Molecular Weight | 211.72 g/mol | [2][4] |

| Appearance | Solid | [1] |

| Solubility | Slightly soluble in DMF and DMSO. Soluble in methanol, ethyl acetate, acetone, and hexane. | [1][5][6] |

| Storage of Neat Material | -20°C for long-term storage (≥ 4 years). | [1] |

Preparation of this compound Standard Solutions

The following protocols describe the preparation of stock and working standard solutions of this compound. It is recommended to use high-purity solvents (e.g., LC-MS grade) and calibrated analytical balances and pipettes to ensure accuracy.

Protocol 1: Preparation of a 1 mg/mL Stock Solution in Methanol

Materials:

-

This compound neat material

-

LC-MS grade methanol

-

10 mL volumetric flask, Class A

-

Analytical balance

-

Spatula

-

Ultrasonic bath

Procedure:

-

Accurately weigh approximately 10 mg of this compound neat material and record the exact weight.

-

Carefully transfer the weighed this compound into a 10 mL volumetric flask.

-

Add approximately 5 mL of methanol to the flask.

-

Sonicate the flask for 10-15 minutes to ensure complete dissolution of the solid.

-

Allow the solution to return to room temperature.

-

Add methanol to the flask to bring the volume to the 10 mL mark.

-

Cap the flask and invert it several times to ensure a homogeneous solution.

-

Calculate the exact concentration of the stock solution based on the weighed mass and the final volume.

-

Transfer the stock solution to an amber glass vial with a PTFE-lined cap for storage.

Protocol 2: Preparation of Working Standard Solutions

Working standard solutions are prepared by diluting the stock solution to the desired concentrations for calibration curves and spiking experiments.

Materials:

-

This compound stock solution (1 mg/mL)

-

LC-MS grade methanol or desired final solvent

-

Appropriate Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

-

Calibrated micropipettes

Procedure:

-

Calculate the volume of the stock solution required to prepare the desired concentration of the working standard. For example, to prepare a 10 µg/mL working standard in a 10 mL volumetric flask, 100 µL of the 1 mg/mL stock solution is needed.

-

Using a calibrated micropipette, transfer the calculated volume of the stock solution into the volumetric flask.

-

Dilute to the mark with the appropriate solvent.

-

Cap the flask and mix thoroughly.

-

Prepare a series of working standards to cover the desired calibration range.

Storage and Stability of this compound Solutions

General Storage Recommendations:

-

Stock Solutions: Store at -20°C or lower in tightly sealed amber glass vials to protect from light.[7][8] Under these conditions, stock solutions of many pesticides in organic solvents have been shown to be stable for several years.[1]

-

Working Solutions: For short-term use, working solutions can be stored at 2-8°C for up to one week.[8] For longer-term storage, it is recommended to store working solutions at -20°C.

Factors Affecting Stability:

-

Temperature: Higher temperatures accelerate degradation. Storage at low temperatures is the most effective way to maintain the stability of the solutions.

-

Light: Simazine is susceptible to photodegradation by UV irradiation.[9][10] Therefore, it is crucial to store solutions in amber vials or in the dark to prevent photolytic degradation.

-

pH: Simazine is stable in neutral, weakly acidic, and weakly alkaline media. However, it is hydrolyzed by stronger acids and bases.[9][10] The primary hydrolysis product is 2-hydroxy-4,6-bis(ethylamino)-s-triazine.[1]

-

Solvent Evaporation: Improperly sealed vials can lead to solvent evaporation, thereby increasing the concentration of the standard over time. Ensure vials are tightly capped with PTFE-lined septa.

Disclaimer: The stability information provided is based on general guidelines for analytical standards and the known properties of Simazine. It is highly recommended that laboratories perform their own stability studies under their specific storage and handling conditions to establish appropriate expiration dates for their this compound solutions.

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for the preparation of this compound solutions and the logical considerations for their storage and stability.

Caption: Workflow for this compound solution preparation.

Caption: Factors influencing this compound solution stability.

Conclusion

The accuracy of analytical methods relying on this compound as an internal standard is directly dependent on the integrity of the standard solutions. Adherence to the detailed protocols for preparation and the recommended storage conditions outlined in this document will help to ensure the reliability of quantitative results. Researchers are encouraged to perform in-house stability validations to confirm the shelf-life of their this compound solutions under their specific laboratory conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. google.com [google.com]

- 3. biopharminternational.com [biopharminternational.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid SPE – LC MS/MS analysis for atrazine, its by-products, simazine and S metolachlor in groundwater samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jfda-online.com [jfda-online.com]

Troubleshooting & Optimization

Technical Support Center: Addressing Matrix Effects with Simazine-d10 in Complex Samples

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Simazine-d10 as an internal standard to mitigate matrix effects in the analysis of complex samples by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my results?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[2][3] These effects can cause underestimation or overestimation of the true analyte concentration.

Q2: How does using this compound help in addressing matrix effects?

A2: this compound is a stable isotope-labeled (SIL) internal standard for simazine. Because it has a chemical structure and physicochemical properties nearly identical to the native simazine, it is assumed to co-elute and experience the same degree of matrix effects.[1] By adding a known amount of this compound to your samples, you can use the ratio of the analyte signal to the internal standard signal for quantification. This ratio remains constant even if both signals are suppressed or enhanced, thus correcting for the matrix effect and improving data accuracy.[4]

Q3: When should I add the this compound internal standard to my sample?

A3: For the most accurate correction of both matrix effects and procedural losses during sample preparation, the internal standard should be added as early as possible in the workflow.[5] Ideally, this compound should be spiked into the sample before any extraction, cleanup, or derivatization steps.

Q4: Can this compound be used to correct for matrix effects for other analytes?

A4: While this compound is the ideal internal standard for simazine, a structurally similar, co-eluting stable isotope-labeled compound can sometimes be used to correct for matrix effects of other analytes if a specific SIL-IS is not available. However, the correction will be less accurate. For the analysis of atrazine and its degradation products, isotopically labeled analogs of atrazine are often used alongside this compound for simazine.[6][7]

Troubleshooting Guide

Issue 1: Poor or Inconsistent this compound Signal

Q: My this compound signal is weak or varies significantly between injections. What could be the cause?

A: This issue can stem from several factors:

-

Incorrect Concentration: Ensure the spiking concentration of this compound is appropriate for the expected analyte concentration range and the sensitivity of your instrument. A signal that is too low may be indistinguishable from noise, while a signal that is too high can lead to detector saturation.

-

Degradation of the Standard: Verify the stability and integrity of your this compound stock and working solutions. Improper storage can lead to degradation.

-

Ion Source Contamination: A contaminated ion source can lead to overall signal suppression for both the analyte and the internal standard. Regular cleaning and maintenance are crucial.[8]

-

Instrumental Issues: Check for leaks in the LC system, inconsistent injector performance, or problems with the mass spectrometer's detector.[9]

Issue 2: Inaccurate Quantification Despite Using this compound

Q: I am using this compound, but my recovery and accuracy are still poor. Why is this happening?

A: While this compound is an excellent tool, it may not always provide perfect correction under all conditions:

-